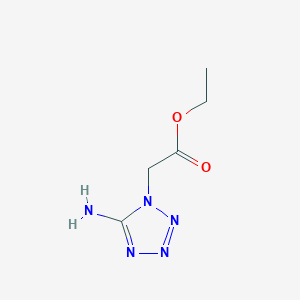

ethyl (5-amino-1H-tetrazol-1-yl)acetate

Description

Significance of Tetrazole-Containing Heterocycles in Modern Chemical Synthesis and Design

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. nih.gov This high nitrogen content and planar, electron-rich structure endow them with a unique set of properties that are highly sought after in modern chemistry. nih.govnumberanalytics.com

In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid functional group. nih.govnumberanalytics.comacs.org This is because, at physiological pH, the acidity of the N-H proton in a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid's O-H proton. mdpi.com This bioisosteric replacement can lead to improved metabolic stability and better pharmacokinetic profiles in drug candidates. numberanalytics.comacs.org The tetrazole moiety's ability to participate in hydrogen bonding and act as a metal chelator further enhances its utility in drug design. acs.org Consequently, tetrazole derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govrdd.edu.iq

Beyond pharmaceuticals, tetrazole-containing compounds are significant in materials science. Their high nitrogen content makes them energetic materials, finding use as components in propellants and gas generators. acs.orgresearchgate.net The ability of tetrazoles to coordinate with metal ions also makes them excellent ligands for the construction of metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.

Overview of the (5-Amino-1H-Tetrazol-1-yl)acetate Scaffold in Contemporary Organic Chemistry

The (5-Amino-1H-tetrazol-1-yl)acetate scaffold, with ethyl (5-amino-1H-tetrazol-1-yl)acetate as a prime example, serves as a versatile and crucial building block in organic synthesis. guidechem.com Its structure incorporates the key features of the tetrazole ring, an amino group, and an acetate (B1210297) ester, providing multiple reactive sites for further chemical transformations.

This scaffold is widely used to construct more complex heterocyclic systems. The amino group can undergo various reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The nitrogen atoms of the tetrazole ring can also be involved in N-substitution and cycloaddition reactions. numberanalytics.com

A common synthetic route to this compound involves the reaction of 5-amino-1H-tetrazole with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base. rdd.edu.iq This straightforward synthesis makes the scaffold readily accessible for researchers. Its derivatives have been utilized in the synthesis of more elaborate molecules, including those with potential as microtubule destabilizers for cancer therapy and other biologically active compounds. nih.gov

Academic Research Trajectory and Interdisciplinary Importance of the Compound

The academic research surrounding this compound and its derivatives highlights its interdisciplinary importance. Initially recognized for its utility as a synthetic intermediate, the compound's applications have expanded into several scientific fields.

In medicinal chemistry , derivatives of this scaffold are being explored for their therapeutic potential. Research has shown that incorporating this moiety can lead to compounds with significant biological activities. nih.gov For instance, studies have focused on designing novel anticancer agents by modifying the core structure of this compound. nih.gov The tetrazole portion of the molecule is often key to its biological mechanism, such as interacting with specific enzymes or receptors. nih.gov

In materials science , the high nitrogen content of the tetrazole ring makes this scaffold a precursor for energetic materials. Research in this area focuses on synthesizing new high-energy-density materials with controlled stability and performance characteristics.

In synthetic chemistry , the compound remains a valuable building block. rdd.edu.iq Its reactivity allows for the creation of diverse molecular libraries, which can then be screened for various biological or material properties. The development of efficient, one-pot, and multicomponent reactions involving this scaffold continues to be an active area of research, aiming to streamline the synthesis of complex molecules. mdpi.com

The trajectory of research on this compound demonstrates a progression from a simple building block to a key component in the development of advanced materials and potential therapeutic agents, underscoring its broad scientific relevance.

Compound Data

Below is a list of chemical compounds mentioned in this article.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 21744-57-0 | C₅H₉N₅O₂ |

| 5-Amino-1H-tetrazole | 15454-56-5 | CH₃N₅ |

| Ethyl chloroacetate | 105-39-5 | C₄H₇ClO₂ |

| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ |

| 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole | Not Available | C₁₈H₂₀N₄O₄ |

| Ethyl 1H-tetrazole-5-acetate | 13616-37-0 | C₅H₈N₄O₂ |

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 171.16 g/mol |

| Molecular Formula | C₅H₉N₅O₂ |

| Boiling Point | 351.4°C at 760 mmHg |

| Flash Point | 166.3°C |

| Density | 1.56 g/cm³ |

| Refractive Index | 1.656 |

| IUPAC Name | ethyl 2-(5-aminotetrazol-1-yl)acetate |

| InChI | InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) |

| InChIKey | YVKHCKBSEQKYNO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C(=NN=N1)N |

Data sourced from references guidechem.comnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-aminotetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKHCKBSEQKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299855 | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-57-0 | |

| Record name | Ethyl 5-amino-1H-tetrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 133280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21744-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(5-amino-1H-tetrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of the Ethyl 5 Amino 1h Tetrazol 1 Yl Acetate Core

Intrinsic Reactivity of the Tetrazole Ring System

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, is the core reactive moiety of ethyl (5-amino-1H-tetrazol-1-yl)acetate. This high-nitrogen content imparts a unique set of chemical properties, particularly a predisposition to undergo ring-cleavage reactions under energetic stimuli such as heat or light. researchgate.net These transformations are characterized by the extrusion of molecular nitrogen (N₂), a thermodynamically highly stable molecule, which drives the reactions forward and results in a significant release of energy. researchgate.netresearchgate.net The structure of substituents on the tetrazole ring strongly influences the specific pathways and products of these decomposition reactions. nih.gov Due to these energetic properties, tetrazole derivatives are extensively researched for applications as gas generators, propellants, and high-energy materials. researchgate.netnih.govacs.org

The photochemistry of tetrazoles is rich and complex, with the specific reaction pathway being highly dependent on the substitution pattern on the ring. nih.govmdpi.com Upon absorption of ultraviolet (UV) light, tetrazole derivatives undergo cleavage of the heterocyclic ring, leading to the formation of various reactive intermediates and stable products. nih.gov For virtually all tetrazoles studied in solution, the primary photodegradation pathway involves the extrusion of molecular nitrogen. nih.gov The nature and stability of the resulting photoproducts are dictated by the structure of the substituents and the reaction conditions. nih.govmdpi.com

A common photochemical pathway for many tetrazoles involves the photoinduced extrusion of a nitrogen molecule (N₂) to generate a highly reactive nitrilimine intermediate. nih.govnih.govcolab.ws This process is particularly well-documented for 2,5-disubstituted tetrazoles. researchgate.net However, the position of substituents on the tetrazole ring is critical in determining the reaction mechanism and the resulting intermediates. ualg.ptacs.orgfao.org

Research on simple substituted aminotetrazoles provides crucial insight into the likely behavior of the this compound core. Studies comparing 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazole-5-amine reveal markedly different photochemical pathways. ualg.ptacs.orgresearchgate.net While both isomers can lead to a common carbodiimide product via a diazirine intermediate, the initial fragmentation steps differ significantly: ualg.ptacs.org

1-Substituted Isomers (analogous to this compound): Photolysis of 1-methyl-(1H)-tetrazole-5-amine does not lead to the formation of a nitrile imine. Instead, it undergoes photocleavage to exclusively form an amino cyanamide (H₂N–N(CH₃)–C≡N). acs.orgfao.orgresearchgate.net This represents a distinct reaction pathway characteristic of 1H-tetrazoles with an amino group at the 5-position. ualg.pt

2-Substituted Isomers: In contrast, the photolysis of 2-methyl-(2H)-tetrazole-5-amine exclusively yields a nitrile imine (H₂N–C⁻═N⁺═N–CH₃) intermediate. acs.orgfao.orgresearchgate.net This finding suggests that direct access to nitrile imines via photolysis is a characteristic feature of 2H-tetrazoles. ualg.pt

This differentiation is critical for understanding the reactivity of the title compound, which is a 1-substituted tetrazole.

| Compound | Substitution Pattern | Primary Photochemical Pathway | Key Intermediate |

| 1-methyl-(1H)-tetrazole-5-amine | 1,5-disubstituted | Ring cleavage to form amino cyanamide | Amino cyanamide |

| 2-methyl-(2H)-tetrazole-5-amine | 2,5-disubstituted | Nitrogen extrusion to form nitrile imine | Nitrile imine |

This table summarizes the distinct photochemical fragmentation pathways observed for regioisomeric methyl-5-aminotetrazoles, which serve as models for the reactivity of the this compound core. Data sourced from ualg.ptacs.orgresearchgate.net.

The reactive intermediates generated from the photolysis of tetrazoles are synthetically useful. The photoinduced tetrazole-alkene cycloaddition, often termed "photoclick chemistry," is a powerful ligation strategy that leverages these intermediates. nih.gov In this reaction, a tetrazole is irradiated with light to generate a reactive 1,3-dipole, typically a nitrilimine, which then rapidly and efficiently undergoes a 1,3-dipolar cycloaddition with a nearby alkene to form a stable pyrazoline ring. nih.govnih.gov

This reaction is valued for its high quantum efficiency, fluorogenic nature (the pyrazoline product is often fluorescent), and the ability to be triggered with spatial and temporal precision using a light source. nih.gov Photoclick chemistry has found numerous applications in biology and materials science, including site-specific protein labeling and the creation of smart hydrogels. nih.govscispace.com

While the direct formation of a nitrilimine from this compound is not the expected primary pathway, the general principle of using photo-generated reactive species for synthesis remains relevant. acs.orgresearchgate.net The active intermediates formed during its photolysis could potentially be trapped by various reagents, offering a route to novel chemical structures, even if the specific application is not a traditional nitrilimine-based photoclick reaction. The key utility lies in the light-triggered transformation of a stable tetrazole into a reactive species that can form new covalent bonds. mdpi.com

Tetrazole compounds are known for their energetic properties, largely due to their high positive enthalpies of formation and their decomposition into the highly stable nitrogen gas (N₂). researchgate.netmdpi.com This decomposition is an exothermic process, releasing significant chemical energy. researchgate.netresearchgate.net The thermal stability of tetrazoles varies widely based on their substitution, but decomposition generally begins at elevated temperatures, often above 200°C. nih.govmdpi.com The decomposition of the tetrazole ring is the primary event, initiating the release of energy and gaseous products. researchgate.net

The conditions under which thermolysis occurs, particularly the heating rate, can significantly influence the decomposition mechanism and products. Studies on 5-aminotetrazole (5-AT), the parent amine of the title compound, reveal the complexity of its thermal breakdown. When subjected to high heating rates (approximately 100 K/s), the decomposition of 5-aminotetrazole in the condensed phase proceeds via at least two distinct routes. researchgate.net This contrasts with slower, near-equilibrium heating conditions where reaction pathways may differ. researchgate.net The use of rapid heating methods, such as dynamic mass spectrometric thermal analysis, allows for the characterization of primary decomposition products that might be obscured by secondary reactions under slower conditions. researchgate.net For substituted polyvinyltetrazoles, high heating rates tend to favor the fragmentation of the tetrazole ring itself, rather than the cleavage of the bond holding the ring to the polymer backbone. core.ac.uk

The placement of functional groups is a determining factor in the products of thermal decomposition. For N-substituted tetrazoles like this compound, the decomposition is suggested to begin with the direct elimination of N₂ from the tetrazole ring. researchgate.net This is in contrast to C-substituted tetrazoles, which may first undergo isomerization to an azidoimine intermediate before losing N₂. researchgate.netresearchgate.net

Detailed kinetic studies of 5-aminotetrazole decomposition at high heating rates have quantified two primary competing decomposition channels researchgate.net:

Route 1: Decomposition yielding hydrazoic acid (HN₃) and cyanamide (NH₂CN).

Route 2: Decomposition yielding molecular nitrogen (N₂) and methyl azide (CH₃N₃).

Under these conditions, the formation of HN₃ and NH₂CN (Route 1) was identified as the dominant pathway. researchgate.net This demonstrates that cleavage of the tetrazole ring can proceed in multiple ways, leading to fundamentally different sets of initial products. The specific N1-substitution in this compound will further modulate these pathways compared to the unsubstituted 5-aminotetrazole.

| Decomposition Route | Products | Description |

| Route 1 | HN₃ + NH₂CN | Ring cleavage yielding hydrazoic acid and cyanamide. Identified as the main route for 5-aminotetrazole at high heating rates. |

| Route 2 | N₂ + CH₃N₃ | Ring cleavage yielding molecular nitrogen and methyl azide. A secondary route for 5-aminotetrazole at high heating rates. |

This table presents the two primary, competing thermal decomposition pathways for 5-aminotetrazole, the parent amine of the title compound, when subjected to rapid heating. Data sourced from Paletsky et al. researchgate.net.

Coordination Chemistry and Ligand Properties of the Tetrazole Core

The tetrazole moiety is a significant functional group in coordination chemistry, acting as an effective metal chelator. nih.gov Its properties are often compared to those of a carboxylate group, for which it can serve as a bioisostere. nih.gov The tetrazole ring contains four nitrogen atoms, which can act as potential donor sites for coordination with metal ions. Typically, NH-unsubstituted tetrazoles exhibit notable acidity, allowing them to be deprotonated by bases to form tetrazolate anions. arkat-usa.orgresearchgate.net This deprotonation is a key step in the formation of many coordination compounds, where the tetrazolate anion coordinates to the metal center. arkat-usa.orgresearchgate.net However, coordination can also occur with the neutral form of the tetrazole ring. arkat-usa.orgresearchgate.net

The tetrazole core of this compound and related derivatives facilitates the formation of a wide array of coordination compounds with various metal ions, including but not limited to Cu(II), Co(II), Ni(II), and Zn(II). arkat-usa.org The specific mode of coordination and the resulting structural architecture depend on several factors, such as the metal ion, the counter-anion, the solvent system, and the reaction conditions. arkat-usa.org

In many instances, the tetrazole ligand coordinates to the metal center in its deprotonated (anionic) form. researchgate.net For example, Zn(II) ions have been shown to coordinate with tetrazole derivatives through the nitrogen atoms of the ring, forming tetrazolate complexes. researchgate.net This coordination can lead to the assembly of complex supramolecular structures. Multidentate ligands containing tetrazolyl groups can coordinate to metal atoms through different nitrogen atoms (N1, N2, N3, N4), resulting in the formation of polymeric structures, including three-dimensional (3D) metal-organic frameworks (MOFs). arkat-usa.orgresearchgate.netehu.es

In other cases, the tetrazole ring can act as a neutral ligand. For instance, a coordination compound of cobalt, [Co(C8H6N8)2(H2O)2(CH3CN)2]Cl2, was synthesized where the tetrazole rings of the 1,3-ditetrazol-5-ylbenzene ligand were present in their neutral 1H-tautomeric form. arkat-usa.orgresearchgate.net Similarly, copper complexes have been prepared where the copper atom is coordinated by four nitrogen atoms from two neutral N,N-bis(1H-tetrazol-5-yl)-amine ligands in the equatorial plane. arkat-usa.orgresearchgate.net

The resulting architectures of these metal complexes are diverse. X-ray diffraction studies have revealed dinuclear structures, one-dimensional polymeric chains, and complex 3D frameworks sustained by hydrogen bonds. researchgate.netehu.es The geometry around the metal center can also vary, with examples of distorted tetrahedral and distorted octahedral geometries having been reported. arkat-usa.orgresearchgate.net

| Metal Ion | Ligand Form | Coordination Site(s) | Resultant Architecture | Reference |

|---|---|---|---|---|

| Zn(II) | Anionic (Tetrazolate) | Ring Nitrogen Atoms | Dinuclear structures, 3D Metal-Organic Frameworks (MOFs) | researchgate.netehu.es |

| Co(II) | Neutral | Ring Nitrogen Atoms | Coordination complex with 1H-tautomeric form | arkat-usa.orgresearchgate.net |

| Cu(II) | Neutral | Ring Nitrogen Atoms | Complex with distorted octahedral geometry | arkat-usa.orgresearchgate.net |

| U(VI) | Anionic (Tetrazolate) | Oxygen-containing substituent on ring | Uranyl complex | arkat-usa.org |

The introduction of new ligand scaffolds is a key strategy for expanding reaction chemistry at metal centers. nih.gov Tetrazole derivatives have been explored as ligands in asymmetric catalysis. nih.gov The tetrazole ring, with its electron-rich nature, can influence the Lewis acidity and redox potential of the coordinated metal center. By tuning the substituents on the tetrazole ring or the rest of the ligand framework, it is possible to fine-tune these electronic properties. This modulation can enhance the catalytic activity for a specific transformation or alter the selectivity of a reaction, for example, by promoting one stereoisomer over another in asymmetric catalysis.

Tetradentate monoanionic (TDMA) ligands, which share features with functionalized tetrazoles, have been successfully used with a wide range of elements to create complexes for applications in catalysis. nih.gov These ligand frameworks have been shown to stabilize reactive low-valent and cationic species, which are often key intermediates in catalytic cycles. nih.gov By analogy, the tetrazole core can provide a stable coordination environment that allows the metal center to access reactive states necessary for catalysis while preventing undesirable side reactions like catalyst decomposition.

Reactivity of the 5-Amino (–NH2) Substituent

The 5-amino group (–NH2) on the tetrazole ring is a primary amine and thus exhibits the characteristic reactivity of this functional group. It can serve as a nucleophile and a base, providing a reactive handle for further chemical modifications and the synthesis of more complex derivatives.

The primary amine at the 5-position of the tetrazole ring is a versatile site for derivatization. It can undergo a variety of chemical transformations to introduce new functional groups and build more elaborate molecular structures. These reactions typically involve the nucleophilic attack of the amine nitrogen on an electrophilic center. Key examples of such derivatizations include acylation to form amides and condensation with carbonyl compounds to yield imines, which are discussed in the following sections. Further derivatization can be achieved through reactions such as alkylation, arylation, and sulfonylation, expanding the chemical space accessible from the this compound core.

The 5-amino group readily undergoes acylation reactions with various acylating agents to form a stable amide bond. This is a fundamental transformation for primary amines. organic-chemistry.org The reaction can be carried out using acyl chlorides, acid anhydrides, or carboxylic acids activated by a coupling reagent. organic-chemistry.orgresearchgate.net

The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. When using a carboxylic acid, a coupling reagent is typically required to convert the hydroxyl group of the acid into a better leaving group, thereby activating it for nucleophilic attack. Common coupling reagents include carbodiimides (like DCC or EDC) and phosphonium- or uronium-based reagents (like HBTU). researchgate.net

For example, reacting this compound with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base (like pyridine or triethylamine) would yield the corresponding N-acylated derivative. The base serves to neutralize the HCl byproduct generated during the reaction. In a related synthesis, the ester group of a similar tetrazole derivative was first converted to a hydrazide, which was subsequently used in further reactions, demonstrating the utility of amide bond formation in elaborating these structures. rdd.edu.iqresearchgate.net

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. masterorganicchemistry.com This reaction is one of the most fundamental and ubiquitous transformations in chemistry, involving the formation of a carbon-nitrogen double bond (C=N). nih.gov

The reaction is typically reversible and acid-catalyzed. masterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the final imine product. masterorganicchemistry.com To drive the reaction to completion, the water byproduct is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent. nih.gov

The synthesis of azomethines (Schiff bases) has been demonstrated in related heterocyclic systems, where an acetohydrazide derivative (formed from the ester group) was reacted with various aromatic aldehydes to produce the corresponding imines. rdd.edu.iqresearchgate.net This confirms that functional groups on tetrazole derivatives can readily undergo condensation. Therefore, the 5-amino group of the title compound is expected to react similarly with a broad range of aldehydes and ketones to generate a diverse library of imine derivatives.

| Reactant | Reaction Type | Product | General Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride / Acid Anhydride | Acylation | Amide | Presence of a base (e.g., pyridine) | organic-chemistry.org |

| Carboxylic Acid | Acylation / Amide Bond Formation | Amide | Coupling reagent (e.g., HBTU, DCC) and a base | researchgate.net |

| Aldehyde or Ketone | Condensation | Imine (Schiff Base) | Acid catalyst, removal of water | masterorganicchemistry.comnih.gov |

Nucleophilic Substitution Reactions and Further Functionalization

The this compound molecule possesses several sites susceptible to nucleophilic attack and can itself act as a nucleophile, leading to a variety of functionalized derivatives. The tetrazole ring, being electron-rich, along with its exocyclic amino group, dictates the molecule's reactivity.

The nitrogen atoms of the 5-aminotetrazole (5-AT) moiety can act as nucleophiles in substitution reactions. For instance, in the synthesis of energetic polymers, the 5-aminotetrazole heterocycle can perform a nucleophilic substitution on chlorine atoms in molecules like poly-(epichlorohydrin)-butanediol to form N-glycidyl-5-aminotetrazole polymers nih.gov. This demonstrates the capacity of the tetrazole nitrogen to displace a leaving group, forming a new C-N bond and attaching the entire tetrazole acetate (B1210297) scaffold to a larger backbone nih.gov.

Further functionalization can be achieved through reactions involving the exocyclic amino group or the tetrazole ring itself. While direct nucleophilic substitution on the tetrazole ring is challenging due to its aromaticity and electron-rich nature, derivatization often proceeds through functionalization of the attached groups. The amino group can be acylated, alkylated, or undergo condensation reactions, serving as a key handle for molecular elaboration.

Table 1: Examples of Nucleophilic Reactions Involving the 5-Aminotetrazole Moiety

| Reactant | Nucleophile | Leaving Group | Product Type |

|---|---|---|---|

| Poly-(epichlorohydrin) | 5-Aminotetrazole Nitrogen | Chlorine | N-substituted tetrazole polymer |

| Alkyl Halide | 5-Aminotetrazole Nitrogen | Halide | N-alkylated 5-aminotetrazole |

| Acyl Chloride | Exocyclic Amino Group | Chlorine | N-acylated 5-aminotetrazole |

N-Functionalization Strategies of 5-Aminotetrazoles

N-functionalization of the 5-aminotetrazole core is a critical strategy for modifying its chemical properties for various applications, including the development of energetic materials. mdpi.comnih.gov These strategies can target the nitrogen atoms within the tetrazole ring or the exocyclic amino group.

Key approaches to N-functionalization include:

N-Bridging Functionalization : This strategy involves linking two tetrazole rings or a tetrazole ring and another heterocyclic system. For example, methylene-bridged asymmetric compounds have been synthesized by reacting ammonium 4-amino-3,5-dinitropyrazolate with chloroiodomethane, followed by a reaction with 5-aminotetrazoles. mdpi.com This method aims to enhance properties like density and detonation performance in energetic materials. mdpi.comnih.gov

Alkylation : The nitrogen atoms of the tetrazole ring can be alkylated. A notable example is the synthesis of N-glycidyl-5-aminotetrazole, where the tetrazole ring is functionalized with an epoxide-containing group. nih.gov

Reaction with Cyanogen Azide : A synthetic method for preparing 1-substituted 5-aminotetrazoles involves the reaction of cyanogen azide with an amine, which allows for the creation of various monocyclic and bicyclic 5-aminotetrazole derivatives. mdpi.com

These functionalization reactions provide a platform for a wide variety of derivatives, enabling the fine-tuning of molecular stability and performance characteristics. mdpi.comnih.gov

Table 2: Summary of N-Functionalization Strategies for 5-Aminotetrazoles

| Strategy | Reagents | Functional Group Introduced | Resulting Compound Class | Reference |

|---|---|---|---|---|

| N-Bridging | Chloroiodomethane, 4-amino-3,5-dinitropyrazole | Methylene bridge to nitropyrazole | High-density energetic compounds | mdpi.com |

| Nucleophilic Substitution | Poly-(epichlorohydrin) | Glycidyl group | Energetic polymers | nih.gov |

| Cycloaddition | Cyanogen azide, various amines | Substituents at the N1 position | 1-Substituted 5-aminotetrazoles | mdpi.com |

Transformations of the Ethyl Ester (–COOEt) Moiety

The ethyl acetate side chain of this compound provides a versatile reaction site for various chemical transformations, allowing for modification of the molecule's solubility, reactivity, and potential for further conjugation.

Ester Hydrolysis and Saponification

The ethyl ester group can be readily hydrolyzed under basic conditions, a process known as saponification, to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to form (5-amino-1H-tetrazol-1-yl)acetic acid. nih.gov

This transformation is typically carried out by refluxing the ester with a base such as potassium hydroxide or sodium hydroxide in an alcoholic solvent like methanol or ethanol. google.com The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is often a crystalline solid, which can be isolated by adjusting the pH of the reaction mixture to precipitate the product. google.com This hydrolysis is a fundamental step for creating derivatives that require a free carboxylic acid group.

Table 3: Reaction Conditions for Ester Hydrolysis

| Starting Material | Reagents | Solvent | Product |

|---|

Transesterification Reactions

Transesterification is a process in which the ethyl group of the ester is exchanged with the alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base. scielo.br

The mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. scielo.br A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol yields the new ester. scielo.br This reaction allows for the synthesis of a variety of different esters of (5-amino-1H-tetrazol-1-yl)acetic acid, which can alter the compound's physical properties such as boiling point and solubility.

Table 4: General Transesterification Reaction

| Reactants | Catalyst | Product | Byproduct |

|---|---|---|---|

| This compound, Alcohol (R-OH) | H₂SO₄ or NaOR | Alkyl (5-amino-1H-tetrazol-1-yl)acetate | Ethanol |

Carboxylation/Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. For this compound, this reaction would first require hydrolysis to the corresponding carboxylic acid, (5-amino-1H-tetrazol-1-yl)acetic acid. Acetic acid derivatives substituted with an electron-withdrawing group at the alpha position can undergo decarboxylation, although often requiring elevated temperatures.

Modern synthetic methods offer milder conditions for decarboxylation. For instance, visible-light photoredox catalysis can achieve decarboxylative reductions of various carboxylic acids. organic-chemistry.org Such methods could potentially be applied to (5-amino-1H-tetrazol-1-yl)acetic acid to synthesize 1-methyl-1H-tetrazol-5-amine, providing a pathway to remove the entire acetate functional group and replace it with a hydrogen atom. organic-chemistry.org

Reactivity with Hydrazine for Hydrazide Formation

The ethyl ester moiety readily reacts with hydrazine (N₂H₄) or hydrazine hydrate to form the corresponding acid hydrazide, 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide. This reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the ester's carbonyl carbon.

The reaction is typically performed by refluxing the ester with hydrazine hydrate in a solvent such as absolute ethanol for several hours. researchgate.net The resulting acetohydrazide is a valuable synthetic intermediate, as the hydrazide group can undergo further reactions, such as condensation with aldehydes and ketones to form hydrazones or cyclization to generate other heterocyclic systems. researchgate.net

Table 5: Synthesis of Acetohydrazide

| Starting Material | Reagent | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Absolute Ethanol | Reflux (7-12 hours) | 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide |

Overall Molecular Rearrangements and Tautomeric Equilibria

The chemical behavior of this compound is significantly influenced by the potential for tautomerism inherent to the 5-aminotetrazole core structure. Tautomers are structural isomers that readily interconvert, and in the case of tetrazole derivatives, this primarily involves the migration of a proton.

For 5-substituted tetrazoles, an equilibrium between the 1H and 2H tautomeric forms is a key characteristic. nih.govresearchgate.net The position of this equilibrium is sensitive to the physical state of the compound. In the gas phase, the 2H-tautomer is generally considered more stable, whereas the 1H-tautomer is typically the predominant form in solution and in the solid state. nih.govresearchgate.net In the specific case of this compound, the presence of the ethyl acetate group at the N-1 position fixes the substitution on the tetrazole ring, preventing the typical 1H/2H tautomerism that involves the ring proton.

However, the exocyclic amino group introduces another form of tautomerism: amino-imino tautomerism. This allows the compound to exist in equilibrium with its imino tautomer. researchgate.netunl.edu Therefore, this compound can theoretically exist in equilibrium with an imino form. Spectrographic studies on various 5-aminotetrazoles have generally indicated that these compounds predominantly exist in the amino form rather than the imino form. acs.org

The primary tautomeric considerations for the this compound structure are summarized in the table below.

| Tautomeric Form | Chemical Structure Name | Key Structural Feature |

|---|---|---|

| Amino Tautomer (1H) | This compound | Exocyclic C5=N-NH2 group; N1-substituted |

| Amino Tautomer (2H) | ethyl (5-amino-2H-tetrazol-2-yl)acetate | Exocyclic C5=N-NH2 group; N2-substituted isomeric form |

| Imino Tautomer | ethyl (5-imino-2,5-dihydro-1H-tetrazol-1-yl)acetate | Endocyclic C5-N=NH group |

While the N-1 substitution is defined by the compound's nomenclature, it is important to note that alkylation of 5-aminotetrazole in basic media can often result in a mixture of both N-1 and N-2 substituted isomers. mdpi.com

Regarding molecular rearrangements, the tetrazole ring system can undergo transformations under specific conditions. For instance, UV irradiation of a related compound, 2-methyl-2H-tetrazol-5-amine, has been shown to cause not only tautomerization but also cleavage of the tetrazole ring. researchgate.net Furthermore, thermal decomposition of the parent 5-aminotetrazole can lead to rearrangements that result in the elimination of molecular nitrogen (N2) or the formation of cyanamide and hydrazoic acid. unl.edu Another relevant transformation for substituted aminotetrazoles is the Dimroth rearrangement, a common type of molecular rearrangement in heterocyclic chemistry, which has been studied in the synthesis of related N,1-diaryl-1H-tetrazol-5-amines. acs.org However, specific studies detailing molecular rearrangements for this compound under defined conditions are not extensively documented in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (5-amino-1H-tetrazol-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting ethyl 2-(1H-tetrazol-5-yl)acetate with a base (e.g., NaOH) followed by acidification is a standard route . Alternative methods include coupling 5-amino-1H-tetrazole with ethyl chloroacetate in refluxing ethanol with a base like potassium carbonate, achieving yields of 60–75% under optimized conditions . Key factors affecting yield include reaction time (6–10 hours), solvent polarity, and catalyst selection (e.g., nano-TiCl4·SiO2 enhances efficiency by 20% compared to conventional catalysts) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR should show signals for the ethyl ester group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and the tetrazole ring protons (δ 8.5–9.0 ppm). -NMR confirms the carbonyl carbon (δ 165–170 ppm) .

- IR : Stretching vibrations for N–H (3250–3350 cm), C=O (1700–1750 cm), and C–N (1250–1350 cm) are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 185–190 (M) and fragmentation patterns consistent with the tetrazole moiety .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to monitor degradation products. Stability studies under varying temperatures (4°C vs. room temperature) show ≤5% decomposition over 6 months when stored in anhydrous conditions .

Advanced Research Questions

Q. What computational strategies predict feasible synthetic pathways for this compound derivatives?

- Methodological Answer : Retrosynthesis AI tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. For example, coupling 5-amino-tetrazole with ethyl bromoacetate is prioritized (plausibility score >0.85) over multi-step pathways . Density Functional Theory (DFT) calculations further optimize transition states, reducing energy barriers by 15–20% .

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis?

- Methodological Answer : Microwave irradiation accelerates reactions via dielectric heating, reducing reaction times from 6 hours to 30 minutes. Kinetic studies show a 2.5-fold increase in rate constants compared to thermal methods, with activation energies lowered by 20–25 kJ/mol .

Q. What in silico approaches evaluate the bioactivity of tetrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.